1-(Pyridin-4-ylmethyl)pyrrolidin-2-one - 132312-62-0

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Catalog Number: EVT-414314
CAS Number: 132312-62-0
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of Pyrrolidin-2-one: This approach involves reacting pyrrolidin-2-one with 4-(chloromethyl)pyridine hydrochloride in the presence of a base. []
  • Multi-step Synthesis from Anilines: This method utilizes anilines as starting materials, reacting them with N-vinyl pyrrolidin-2-one through an imino Diels-Alder reaction, catalyzed by 4-nitro phthalic acid. []
Molecular Structure Analysis
  • Coordination with Metal Ions: It acts as a bridging ligand, forming coordination polymers with various metal salts like cobalt(II) nitrate, cobalt(II) chloride, and silver(I) salts. [, , ] The coordination mode and resulting polymer structure are influenced by factors like the metal ion, counterions, and solvent system. []
  • Formation of Co-crystals: It forms co-crystals with organic acids like benzoic acid and 3,5-dinitrobenzoic acid, driven by hydrogen bonding interactions. [, , ]
  • Derivatization: The molecule can be further derivatized by introducing various substituents on the pyrrolidin-2-one or pyridine rings, leading to a diverse library of compounds with tailored properties. [, , , ]
Mechanism of Action
  • Inhibition of Acetylcholinesterase: This activity makes these derivatives relevant for potential Alzheimer's disease treatment. [, ]
  • Antagonism of α-Adrenoceptors: This property is relevant for potential applications in managing hypertension and arrhythmias. [, , ]
  • Inhibition of Deoxyribonuclease I (DNase I): This activity makes these derivatives potentially useful in treating conditions involving excessive DNA degradation. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The lipophilicity of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one derivatives can be modified by introducing different substituents, influencing their pharmacological properties. [, ]
  • Solubility: The solubility of these derivatives also varies depending on the substituents, affecting their formulation and delivery. []
Applications
  • Anti-malarial Agents: Derivatives targeting the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) show promise as antimalarial prophylactic agents, particularly against resistant strains. []
  • Anti-cancer Agents: Derivatives inhibiting Dishevelled 1 (DVL1) protein demonstrate potential as therapeutic agents against WNT-dependent cancers, particularly colon cancer. []
  • Anti-mycobacterial Agents: Derivatives exhibiting activity against Mycobacterium tuberculosis H37Rv strain hold potential for tuberculosis treatment. []
  • Anti-Aedes aegypti Agents: Derivatives targeting the Aedes aegypti Kir1 (AeKir1) channel have shown potential as insecticides for mosquito control. []
  • Monoacylglycerol Lipase (MAGL) Imaging: Derivatives have been developed as PET imaging agents to visualize and quantify MAGL in vivo, facilitating research on endocannabinoid and inflammatory signaling. []

(S)-1-(Pyridin-4-yl)pyrrolidin-2-one

  • Compound Description: This compound is the active enantiomer of 1-(pyridin-4-yl)pyrrolidin-2-one. It displays low double-digit nanomolar activity against both drug-resistant Plasmodium falciparum laboratory strains and P. falciparum and P. vivax clinical field isolates. This enantiomer also shows activity against the development of liver schizonts. []
  • Relevance: This compound shares the core 1-(pyridin-4-yl)pyrrolidin-2-one structure with the main compound, differing only in the absence of the methylene linker between the pyridine and pyrrolidinone rings. []

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

  • Compound Description: This compound exhibits a range of anti-Alzheimer's properties. It served as a basis for designing a library of 18 novel molecules as potential acetylcholinesterase inhibitors. []
  • Relevance: While this compound shares the pyrrolidin-2-one core with 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, it incorporates a more complex substitution pattern at the 1-position, replacing the pyridin-4-ylmethyl group with a 3-(4-(4-fluorobenzoyl)piperidin-1-yl) moiety. Furthermore, it features a 4-methoxybenzyl substituent at the 3-position of the pyrrolidin-2-one ring. []

3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

  • Compound Description: This compound is a pyrrolidin-2-one derivative designed as a potential acetylcholinesterase inhibitor. It shows promising results in docking studies and molecular dynamics simulations with AChE. Additionally, ADMET studies predict 14a to be CNS active and possess drug-like properties with good oral absorption and no HERG blockade. []
  • Relevance: Similar to the previous compound, 14a retains the pyrrolidin-2-one core but displays a distinct substitution pattern compared to 1-(pyridin-4-ylmethyl)pyrrolidin-2-one. It features a 3-(4-(benzyl(methyl)amino)piperidin-1-yl) group at the 1-position and a 3,4-dimethoxybenzyl group at the 3-position of the pyrrolidin-2-one ring. []

1-(3,4-Dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d)

  • Compound Description: This pyrrolidin-2-one derivative is another potential acetylcholinesterase inhibitor identified through rational design and in silico studies. Docking studies demonstrate a favorable binding affinity to AChE. []
  • Relevance: Compound 14d maintains the pyrrolidin-2-one core but differs structurally from 1-(pyridin-4-ylmethyl)pyrrolidin-2-one in its substituents. It bears a 1-(3,4-dimethoxybenzyl) group and a 3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl) group at the 1- and 3-positions of the pyrrolidin-2-one ring, respectively. []

7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)

  • Compound Description: Identified as a potential acetylcholinesterase inhibitor based on in silico findings, this compound exhibits a unique structure featuring a 2,7-diazaspiro[4.5]decan-1-one core. []
  • Relevance: Although structurally distinct from 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, both compounds fall under the broader category of cyclic amide derivatives and are being explored for their potential as acetylcholinesterase inhibitors. []

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline

  • Compound Description: This compound represents a novel scaffold of potent Aedes aegypti Kir1 (AeKir1) channel inhibitors, exhibiting higher in vitro potency compared to previously reported scaffolds. These molecules effectively kill mosquito larvae. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: This compound serves as a novel positron-emission tomography (PET) imaging agent for monoacylglycerol lipase (MAGL), exhibiting specific and reversible binding to MAGL with excellent contrast within a suitable imaging timeframe. []
  • Relevance: This compound contains a pyrrolidin-2-one core, similar to 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, with a more complex substitution pattern. Notably, the 1-position of the pyrrolidin-2-one ring is substituted with a 3-[2-(18F)fluoro-4-methylpyridin-3-yl]phenyl group. []

Properties

CAS Number

132312-62-0

Product Name

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

IUPAC Name

1-(pyridin-4-ylmethyl)pyrrolidin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2

InChI Key

ROGIKWDBLZYABK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=NC=C2

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.